Cas no 64175-51-5 (2-(1-benzofuran-3-yl)acetic acid)

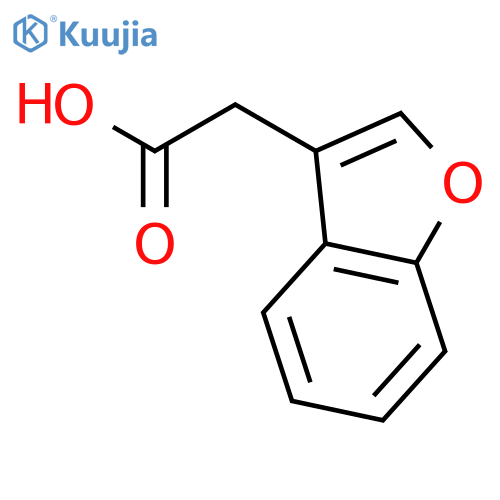

64175-51-5 structure

商品名:2-(1-benzofuran-3-yl)acetic acid

2-(1-benzofuran-3-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Benzofuran-3-yl)acetic acid

- 2-(1-benzofuran-3-yl)acetic acid

- 3-Benzofuranacetic acid

- Benzo[b]furan-3-ylacetic acid

- C10H8O3

- 1-benzofuran-3-ylacetic acid

- 2-(3-benzofuranyl)acetic acid

- 3-benzofuranylacetic acid

- benzo<b>furan-3-acetic acid

- benzofuran-3-acetic acid

- benzofuran-3-yl-acetic acid

- Benzofuran-3-ylacetic acid

- PubChem7012

- AMBZ0340

- 1-benzofuran-3-yl acetic acid

- (Benzo[b]furan-3-yl)acetic aci

- 2-benzo[b]furan-3-ylacetic acid

- QWMVFCMIUUHJDH-UHFFFAOYSA-N

- 3-benzofuranacetic acid, AldrichCPR

- SBB

- 2-(Benzofuran-3-yl)acetic acid;3-Benzofuranacetic acid

- SCHEMBL1027115

- DTXSID40376594

- F8889-0345

- AKOS006229963

- Z119989454

- CHEBI:194611

- SY045626

- 2-(1-benzouran-3-yl)acetic acid

- FS-3384

- A834664

- MFCD04114279

- MQB

- 2-(1-benzofuran-3-yl)ethanoic acid

- 64175-51-5

- BCP32342

- J-506223

- AM85861

- PB47492

- EN300-08022

- FT-0640933

-

- MDL: MFCD04114279

- インチ: 1S/C10H8O3/c11-10(12)5-7-6-13-9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,11,12)

- InChIKey: QWMVFCMIUUHJDH-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=C(C([H])([H])C(=O)O[H])C2=C([H])C([H])=C([H])C([H])=C12

計算された属性

- せいみつぶんしりょう: 176.04700

- どういたいしつりょう: 176.047

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 202

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 50.4

じっけんとくせい

- 色と性状: 白色から黄色の結晶粉末

- 密度みつど: 1.316±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 89.2-91.2 ºC

- ふってん: 331.1°C at 760 mmHg

- フラッシュポイント: 154.036 °C

- 屈折率: 1.628

- ようかいど: 極微溶性(0.7 g/l)(25ºC)、

- PSA: 50.44000

- LogP: 2.05990

2-(1-benzofuran-3-yl)acetic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険カテゴリコード: 22-36/37/38-36

- セキュリティの説明: S22; S26; S36/37/39

-

危険物標識:

- リスク用語:R22

- ちょぞうじょうけん:Sealed in dry,Room Temperature

2-(1-benzofuran-3-yl)acetic acid 税関データ

- 税関コード:2932999099

- 税関データ:

中国税関番号:

2932999099概要:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(1-benzofuran-3-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM162009-1g |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | 95%+ | 1g |

$*** | 2023-05-30 | |

| Ambeed | A110922-5g |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | 95% | 5g |

$244.0 | 2024-08-02 | |

| Key Organics Ltd | FS-3384-1MG |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Enamine | EN300-08022-10.0g |

2-(1-benzofuran-3-yl)acetic acid |

64175-51-5 | 95.0% | 10.0g |

$423.0 | 2025-02-21 | |

| abcr | AB224763-1 g |

Benzo[b]furan-3-ylacetic acid, 95%; . |

64175-51-5 | 95% | 1 g |

€236.80 | 2023-07-20 | |

| TRC | B427740-500mg |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | 500mg |

$ 230.00 | 2023-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B841721-1g |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | 95% | 1g |

1,076.00 | 2021-05-17 | |

| Chemenu | CM162009-1g |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | 95% | 1g |

$173 | 2021-06-17 | |

| Fluorochem | 092952-5g |

2-(Benzofuran-3-yl)acetic acid |

64175-51-5 | 95% | 5g |

£367.00 | 2022-03-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AJ811-1g |

2-(1-benzofuran-3-yl)acetic acid |

64175-51-5 | 95+% | 1g |

1167.0CNY | 2021-07-10 |

2-(1-benzofuran-3-yl)acetic acid 関連文献

-

Zhen-Hua Wang,Lei Wei,Ke-Jin Jiao,Cong Ma,Tian-Sheng Mei Chem. Commun. 2022 58 8202

64175-51-5 (2-(1-benzofuran-3-yl)acetic acid) 関連製品

- 882248-24-0(2-(5-ethyl-1-benzofuran-3-yl)acetic Acid)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64175-51-5)2-(1-benzofuran-3-yl)acetic acid

清らかである:99%

はかる:5g

価格 ($):220.0

atkchemica

(CAS:64175-51-5)2-(1-benzofuran-3-yl)acetic acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ